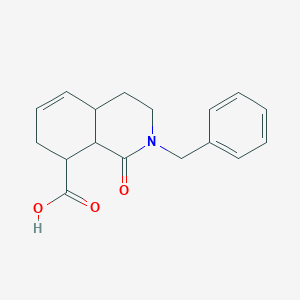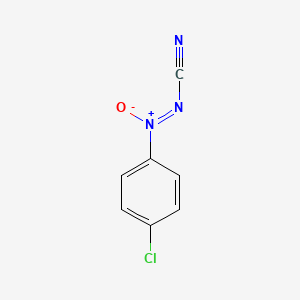
Ethyl alpha-propylcyclopentaneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl alpha-propylcyclopentaneacetate is an organic compound with the molecular formula C12H22O2. It is an ester derived from alpha-propylcyclopentaneacetic acid and ethanol. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl alpha-propylcyclopentaneacetate can be synthesized through the esterification of alpha-propylcyclopentaneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the purification of the product through distillation or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl alpha-propylcyclopentaneacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to alpha-propylcyclopentaneacetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Alpha-propylcyclopentaneacetic acid and ethanol.
Reduction: Alpha-propylcyclopentaneethanol.
Transesterification: A new ester and ethanol.
Aplicaciones Científicas De Investigación
Ethyl alpha-propylcyclopentaneacetate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industries for its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl alpha-propylcyclopentaneacetate involves its hydrolysis in the presence of enzymes or acidic/basic conditions. The ester bond is cleaved, releasing alpha-propylcyclopentaneacetic acid and ethanol. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparación Con Compuestos Similares
Ethyl alpha-propylcyclopentaneacetate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavorings.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Isopentyl acetate:
Uniqueness
This compound is unique due to its specific structure, which includes a cyclopentane ring and a propyl group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications.
Propiedades
Número CAS |
36588-75-7 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
ethyl 2-cyclopentylpentanoate |
InChI |
InChI=1S/C12H22O2/c1-3-7-11(12(13)14-4-2)10-8-5-6-9-10/h10-11H,3-9H2,1-2H3 |
Clave InChI |
UTCCCUNOFQGWKR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1CCCC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


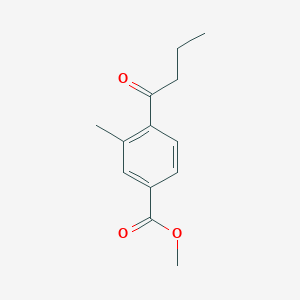
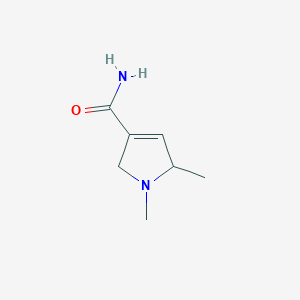

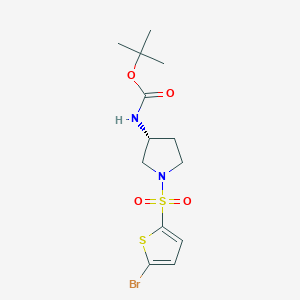
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
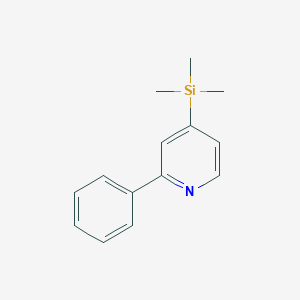
![1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13971709.png)
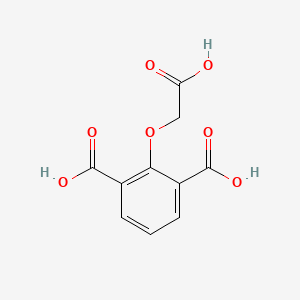
![Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13971737.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
